Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
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Overview
Description
Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a complex organic compound that features a cyclopropylmethyl group, a benzyl group substituted with a dioxaborolane moiety, and a carbamic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common route starts with the preparation of the benzyl alcohol derivative, which is then converted to the corresponding bromide. This bromide undergoes a substitution reaction with cyclopropylmethylamine to form the desired amine intermediate. The final step involves the reaction of this amine with tert-butyl chloroformate in the presence of a base to yield the carbamic acid tert-butyl ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane moiety is particularly reactive and can form stable complexes with other molecules, facilitating the formation of new chemical bonds. This reactivity is exploited in coupling reactions and other synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound features a similar dioxaborolane moiety but differs in the substituents on the benzyl group.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a dioxaborolane group, used in different synthetic applications.
Uniqueness
Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is unique due to the presence of the cyclopropylmethyl group, which imparts additional steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where such properties are desirable.
Properties
Molecular Formula |
C22H34BNO4 |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24(14-16-8-9-16)15-17-10-12-18(13-11-17)23-27-21(4,5)22(6,7)28-23/h10-13,16H,8-9,14-15H2,1-7H3 |
InChI Key |
MERVWDSOYSQXFP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CC3CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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